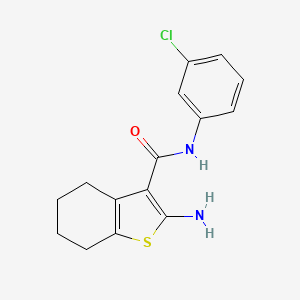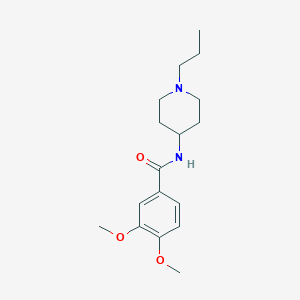![molecular formula C17H24N4O2S B5868647 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea](/img/structure/B5868647.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea is a compound that has been the focus of scientific research due to its potential use in various applications. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied.
Mécanisme D'action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as topoisomerase II and cyclooxygenase-2, which are involved in cancer and inflammation, respectively. This inhibition can lead to the induction of apoptosis in cancer cells and the reduction of inflammation.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce inflammation. Additionally, this compound has been shown to have antioxidant effects and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea in lab experiments is its potential use as a novel anticancer and anti-inflammatory agent. Additionally, this compound has been shown to have antioxidant effects, which can be useful in studying oxidative stress. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea. One direction is to further study its mechanism of action and identify its molecular targets. Another direction is to study its potential use in combination with other anticancer or anti-inflammatory agents. Additionally, further studies can be conducted to optimize the synthesis method and improve the solubility of this compound. Finally, the potential use of this compound in other applications, such as neuroprotection, can be explored.
Méthodes De Synthèse
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea has been reported in the literature using different methods. One of the methods involves the reaction of 3,4-dimethoxyphenethylamine with 1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride in the presence of triethylamine and thiourea. The reaction mixture is stirred for several hours, and the product is obtained by filtration and recrystallization.
Applications De Recherche Scientifique
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea has been studied for its potential use in various scientific research applications. One of the applications is as a potential anticancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis. Another application is as a potential anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation.
Propriétés
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3,5-trimethylpyrazol-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-11-16(12(2)21(3)20-11)19-17(24)18-9-8-13-6-7-14(22-4)15(10-13)23-5/h6-7,10H,8-9H2,1-5H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQBUGWCJWQCJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=S)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(benzyloxy)phenyl]-2,4-dimethylbenzamide](/img/structure/B5868580.png)
![1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5868584.png)

![2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B5868596.png)
![2-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5868602.png)
![2-[(carboxymethyl)sulfinyl]benzoic acid](/img/structure/B5868608.png)
![2-ethoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5868614.png)
![1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5868621.png)

![4-[3-(4-fluorophenyl)acryloyl]morpholine](/img/structure/B5868625.png)
![1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine](/img/structure/B5868630.png)

![1,3-diethyl-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868637.png)
